molecular formula C8H10N2 B13495420 (5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine

(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine

Cat. No.: B13495420
M. Wt: 134.18 g/mol
InChI Key: YNLBESQCEDPLSW-QMMMGPOBSA-N
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Description

(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,5-dicarbonyl compounds with ammonia or amines, followed by cyclization and oxidation steps . Another approach is the use of Grignard reagents to add to pyridine N-oxides, followed by subsequent treatment with acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Grignard reagents, acetic anhydride, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents such as tetrahydrofuran (THF), and catalysts like palladium or copper .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications and functional groups. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to simpler heterocycles like pyridine and pyrrole. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical properties.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(5S)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine

InChI

InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2/t8-/m0/s1

InChI Key

YNLBESQCEDPLSW-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=CN=C2

Canonical SMILES

C1CC2=C(C1N)C=CN=C2

Origin of Product

United States

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